molecular formula C14H10BrN3OS B11562731 2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one CAS No. 728015-08-5

2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B11562731
CAS No.: 728015-08-5
M. Wt: 348.22 g/mol
InChI Key: XPVMDHZRMCTXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains nitrogen, sulfur, and bromine atoms. It is known for its unique chemical structure, which makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-bromo-4-methylaniline with pyridine-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in cancer progression.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(2-Bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one can be compared with other similar compounds such as imidazo[2,1-b][1,3]thiazines and benzimidazo[2,1-b][1,3]thiazines. These compounds share a similar heterocyclic structure but differ in their substituents and specific chemical properties.

Properties

CAS No.

728015-08-5

Molecular Formula

C14H10BrN3OS

Molecular Weight

348.22 g/mol

IUPAC Name

2-(2-bromo-4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C14H10BrN3OS/c1-8-4-5-11(10(15)7-8)17-14-18-12(19)9-3-2-6-16-13(9)20-14/h2-7H,1H3,(H,17,18,19)

InChI Key

XPVMDHZRMCTXST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3)Br

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.